molecular formula C10H22N2 B3072118 1-Pentyl-1,4-diazepane CAS No. 1016533-86-0

1-Pentyl-1,4-diazepane

Cat. No.: B3072118
CAS No.: 1016533-86-0
M. Wt: 170.3 g/mol
InChI Key: VORLICZMSYQOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pentyl-1,4-diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4. This compound is part of the diazepane family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of the pentyl group at the nitrogen atom enhances its lipophilicity and potential biological activity.

Biochemical Analysis

Biochemical Properties

1-Pentyl-1,4-diazepane plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with imine reductases, which are enzymes involved in the reductive amination process. These interactions are crucial for the synthesis of chiral amines, which are important in pharmaceutical applications . The nature of these interactions often involves the formation of enzyme-substrate complexes, where this compound acts as a substrate or inhibitor, modulating the enzyme’s activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been observed to alter the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, which are important for understanding its overall impact.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and potential side effects of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular processes . These interactions can affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these processes is important for predicting the compound’s bioavailability and its potential effects on different tissues.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentyl-1,4-diazepane can be synthesized through various methods. One common approach involves the cyclization of N-propargylamines, which are versatile building blocks in organic synthesis . The reaction typically involves the use of catalysts and specific reaction conditions to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high purity and yield. Methods such as biocatalytic transamination have been developed to produce optically pure diazepanones under mild conditions . These methods are advantageous due to their environmental friendliness and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Pentyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce alkyl or acyl groups at the nitrogen atoms.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the pentyl group, which enhances its lipophilicity and potential biological activity. This structural feature distinguishes it from other diazepane derivatives and contributes to its specific applications in research and industry.

Properties

IUPAC Name

1-pentyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-2-3-4-8-12-9-5-6-11-7-10-12/h11H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORLICZMSYQOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pentyl-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-Pentyl-1,4-diazepane
Reactant of Route 3
Reactant of Route 3
1-Pentyl-1,4-diazepane
Reactant of Route 4
Reactant of Route 4
1-Pentyl-1,4-diazepane
Reactant of Route 5
Reactant of Route 5
1-Pentyl-1,4-diazepane
Reactant of Route 6
Reactant of Route 6
1-Pentyl-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.